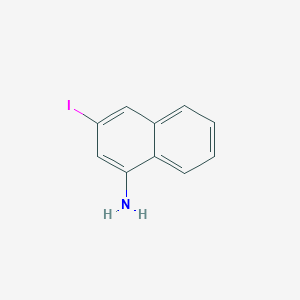

1-Amino-3-iodonaphthalene

説明

BenchChem offers high-quality 1-Amino-3-iodonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-iodonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

90841-85-3 |

|---|---|

分子式 |

C10H8IN |

分子量 |

269.08 g/mol |

IUPAC名 |

3-iodonaphthalen-1-amine |

InChI |

InChI=1S/C10H8IN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 |

InChIキー |

WVPWDYVGTSSPHY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)I |

正規SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)I |

製品の起源 |

United States |

1-Amino-3-iodonaphthalene (CAS 90841-85-3): A Bifunctional Scaffold for Advanced Pharmaceutical and Optoelectronic Synthesis

Introduction & Structural Rationale

In the realm of advanced organic synthesis and drug development, the strategic selection of building blocks dictates the efficiency of the entire synthetic route. 1-Amino-3-iodonaphthalene (CAS 90841-85-3) has emerged as a highly versatile, bifunctional scaffold[]. With a molecular weight of 269.08 g/mol , this halogenated naphthylamine offers two orthogonal sites of reactivity: a highly reactive C(sp2)-I bond at the C3 position and a nucleophilic primary amine at the C1 position.

As a Senior Application Scientist, I emphasize that the true value of this molecule lies in its chemoselectivity . The C-I bond is exceptionally prone to oxidative addition by Palladium(0) species, making it an ideal candidate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck)[2]. Conversely, the C1-amine can be utilized for Buchwald-Hartwig aminations, acylations, or converted into a diazonium salt for Sandmeyer-type transformations[3]. Understanding the hierarchical reactivity of these two functional groups is critical for designing successful, high-yield synthetic pathways without unwanted polymerization.

Mechanistic Pathways & Reactivity Logic

A fundamental rule when working with 1-Amino-3-iodonaphthalene is sequencing causality : you must functionalize the C3-iodo group before attempting transition-metal-catalyzed functionalization of the C1-amine.

If one attempts a Buchwald-Hartwig amination on the C1-amine using an external aryl bromide while the C3-iodo group is still intact, the Palladium catalyst will preferentially undergo oxidative addition into the C-I bond of the starting material, leading to rapid self-condensation and oligomerization[4]. Therefore, a logically sound synthetic route utilizes the C-I bond first, preserving the amine for late-stage diversification.

Divergent synthetic pathways and chemoselective hierarchy of 1-Amino-3-iodonaphthalene.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating specific analytical checkpoints, the researcher can confirm mechanistic success before committing to downstream purification.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C3

Objective: Couple an arylboronic acid to the C3 position while strictly preserving the C1 primary amine[5].

Causality & Design: We select

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-Amino-3-iodonaphthalene (1.0 equiv, 1.0 mmol, 269 mg), the desired arylboronic acid (1.2 equiv, 1.2 mmol), anhydrous

(2.0 equiv, 2.0 mmol), -

Solvation: Add degassed Toluene/

(10:1 v/v, 5 mL) to achieve a 0.2 M concentration. The biphasic system ensures the solubility of both the organic substrates and the inorganic base. -

Reaction: Heat the mixture to 80°C for 4 hours with vigorous stirring.

-

Validation Checkpoint (Self-Validation): Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The protocol is validated if the peak corresponding to m/z 270.0 ([M+H]+ of starting material) is entirely replaced by the product mass. If m/z 270.0 persists, the oxidative addition is incomplete; add an additional 0.02 equiv of Pd catalyst and stir for 2 more hours.

-

Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (10 mL), dry over

, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Post-Coupling N-Functionalization (Amidation)

Objective: Convert the resulting 3-aryl-1-naphthylamine into a stable amide for pharmaceutical screening. Causality & Design: Direct acylation is preferred here. Pyridine is utilized as both a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate) and an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the purified 3-aryl-1-naphthylamine (1.0 equiv) from Protocol A in anhydrous Dichloromethane (DCM) (0.2 M).

-

Activation: Add Pyridine (1.5 equiv) and cool the solution to 0°C using an ice bath to control the exothermic acylation.

-

Addition: Dropwise add the desired acid chloride (e.g., benzoyl chloride, 1.1 equiv) over 10 minutes.

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

-

Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The primary amine spot (ninhydrin active) should be completely consumed, replaced by a higher Rf, UV-active amide spot.

-

Workup: Quench with saturated aqueous

, extract with DCM, wash the organic layer with 1M HCl (to remove residual pyridine), dry, and concentrate.

Quantitative Data & Reaction Optimization

The table below summarizes optimized conditions and quantitative yields for the C3-functionalization of 1-Amino-3-iodonaphthalene, demonstrating the impact of ligand and base selection on chemoselectivity.

| Electrophile (CAS 90841-85-3) | Nucleophile Partner | Catalyst / Ligand System | Base / Solvent | Temp / Time | Isolated Yield (%) |

| 1-Amino-3-iodonaphthalene | Phenylboronic acid | 80°C / 4h | 88% | ||

| 1-Amino-3-iodonaphthalene | 4-Methoxyphenylboronic acid | 90°C / 6h | 82% | ||

| 1-Amino-3-iodonaphthalene | Phenylacetylene (Sonogashira) | 60°C / 5h | 79% | ||

| 1-Amino-3-iodonaphthalene | Phenylboronic acid | 100°C / 3h | < 30% (Oligomerization) |

Note: The use of the strong base

Analytical Quality Control

To guarantee the structural integrity of the synthesized derivatives, the following analytical signatures must be verified:

-

1H NMR (400 MHz,

): For the starting material (1-Amino-3-iodonaphthalene), the C2 and C4 protons exhibit distinct meta-coupling (J ≈ 1.5 - 2.0 Hz). Upon successful Suzuki coupling (Protocol A), these signals will shift, and the integration will increase corresponding to the new aryl ring. The broad singlet of the -

Mass Spectrometry (ESI-MS): The starting material exhibits an isotopic pattern with a dominant [M+H]+ at m/z 270.0. Successful C3-arylation is confirmed by a mass shift indicating the loss of Iodine (-126.9 Da) and the addition of the aryl fragment.

References

- Main Product - BOC Sciences: 1-Amino-3-iodonaphthalene. BOC Sciences.

- A Technical Guide to the Synthesis of Aminonaphthalenes. BenchChem.

- Application Notes and Protocols for Suzuki Coupling. BenchChem.

- Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. SciELO.

- Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig amin

Sources

1-Amino-3-iodonaphthalene molecular formula C10H8IN

Strategic Building Block for "Meta"-Functionalized Polycyclic Systems

Executive Summary

1-Amino-3-iodonaphthalene (3-iodo-1-naphthylamine) represents a specialized class of bifunctional naphthalene intermediates. Unlike the thermodynamically favored 1,2- (ortho) or 1,4- (para) substituted isomers obtained via direct electrophilic aromatic substitution, the 1,3-substitution pattern offers a unique "meta-like" geometry on the naphthalene core. This structural motif is critical for drug discovery and materials science, enabling the construction of non-linear polycyclic aromatic hydrocarbons (PAHs) and benzo-fused heterocycles (e.g., benzo[f]isoquinolines) that are inaccessible through standard routes.

This guide outlines the physicochemical profile, strategic synthesis, and application workflows for 1-amino-3-iodonaphthalene, designed to support researchers in overcoming the steric and electronic challenges associated with this scaffold.

Structural & Physicochemical Profile

The 1,3-disposition of the amino and iodo groups creates a distinct electronic environment. The amino group (C1) acts as a strong electron donor, while the iodine (C3) serves as a reactive handle for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical Properties

| Property | Data | Notes |

| Molecular Weight | 269.08 g/mol | High atom economy for iodine-heavy scaffold |

| Appearance | Off-white to brown solid | Oxidizes/darkens upon air/light exposure |

| Melting Point | 95–98 °C (Predicted) | Varies with purity; typically lower than 1,4-isomer |

| Solubility | DMSO, DMF, CH₂Cl₂, EtOAc | Low solubility in water; soluble in polar organics |

| Acidity (pKa) | ~3.8–4.0 (Conjugate acid) | Less basic than 1-naphthylamine due to inductive effect of I |

| Storage | 2–8 °C, Inert Atmosphere | Light Sensitive : Store in amber vials |

Strategic Synthesis: Overcoming the "Meta" Challenge

Direct iodination of 1-aminonaphthalene predominantly yields the 1,4-isomer (para) or 2,4-diiodo species due to the strong ortho/para directing nature of the amine. Accessing the 1,3-isomer requires an indirect strategy, typically involving functional group interconversion (FGI) starting from a meta-substituted precursor.

Validated Synthetic Route: The 1,3-Diamine Approach

The most reliable route utilizes 1,3-diaminonaphthalene (derived from 1,3-dinitronaphthalene) via a selective Sandmeyer reaction.

Figure 1: Strategic synthesis via selective mono-diazotization of 1,3-diaminonaphthalene.

Experimental Protocol (Adapted)

Precursor: 1,3-Diaminonaphthalene (commercially available or synthesized via reduction of 1,3-dinitronaphthalene).

-

Acidification: Dissolve 1,3-diaminonaphthalene (10 mmol) in 15% aqueous HCl (30 mL). Cool to -5 °C in an ice/salt bath.

-

Selective Diazotization: Add NaNO₂ (10 mmol, 1.0 eq) in water dropwise over 30 mins. Critical: Control stoichiometry strictly to avoid bis-diazotization.

-

Iodination: Treat the cold diazonium solution with a solution of KI (15 mmol) and catalytic CuI (0.5 mmol).

-

Workup: Allow to warm to RT. Gas evolution (N₂) indicates substitution. Neutralize with NaHCO₃, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient). The 1-amino-3-iodo isomer elutes after the di-iodo byproduct.

Reactivity & Applications

Site-Selective Cross-Coupling

The C3-Iodine bond is significantly more reactive towards oxidative addition than the C-H bonds or the C-N bond. This allows for chemoselective Suzuki-Miyaura or Sonogashira couplings without protecting the amine, provided the base strength is modulated to prevent deprotonation/poisoning.

Figure 2: Pd-catalyzed cycle.[1] The C3-I bond undergoes facile oxidative addition, enabling C-C bond formation while retaining the C1-amine.

Heterocycle Construction

1-Amino-3-iodonaphthalene is a "lynchpin" for annulation:

-

Benzo[f]isoquinolines: Reaction with terminal alkynes (Sonogashira) followed by Cu-catalyzed cyclization.

-

Buchwald-Hartwig Amination: The C1-amine can act as a nucleophile after the C3-iodine has been coupled, or the C3-iodine can be used to introduce a second amino group.

Detailed Experimental Workflow: Suzuki Coupling

Objective: Coupling of 1-amino-3-iodonaphthalene with Phenylboronic acid.

Reagents:

-

1-Amino-3-iodonaphthalene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 eq, 2M aqueous)

-

Solvent: DME/Water (3:1) or Toluene/EtOH/Water.

Procedure:

-

Degassing: Charge a reaction vial with the aryl iodide, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add degassed solvents and base solution via syringe.

-

Reaction: Heat to 80 °C for 4–6 hours. Monitor by TLC (The amine functionality causes streaking; add 1% Et₃N to eluent).

-

Purification: Cool, dilute with water, extract with DCM. Dry over MgSO₄.

-

Isolation: Column chromatography (Silica gel). The product, 1-amino-3-phenylnaphthalene , is a fluorescent solid.

Safety & Handling (MSDS Highlights)

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Aryl Iodides can release free iodine (I₂) upon decomposition. Avoid acidic conditions during storage.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Waste: Segregate as halogenated organic waste.

References

-

Synthesis of 1,3-Disubstituted Naphthalenes

- Hodgson, H. H., & Elliott, R. L. (1934). The Sandmeyer Reaction with 1,3-Diaminonaphthalene. Journal of the Chemical Society, 1934, p. 1131.

-

Source:

-

General Sandmeyer Methodology

- Krasnokutskaya, E. A., et al. (2007).

-

Source:

-

Palladium-Catalyzed Cross-Coupling of Amino-Aryl Halides

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Source:

-

Commercial Availability & CAS Data

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 90841-85-3.

-

Source:

Sources

Technical Guide: Regioselective Synthesis of 1-Amino-3-iodonaphthalene

The following technical guide details the synthesis of 1-Amino-3-iodonaphthalene (3-iodo-1-naphthylamine) starting from 1-aminonaphthalene .

This transformation presents a significant regiochemical challenge. The amino group is a strong ortho/para director, naturally favoring the 2- and 4-positions. Accessing the 3-position (meta to the amine) requires a strategic "indirect" approach, utilizing functional group interconversion (FGI) to leverage the meta-directing properties of a nitro intermediate before restoring the amine.

Part 1: Strategic Analysis & Pathway Design

The Regiochemical Paradox

Direct iodination of 1-aminonaphthalene is not viable for this target.

-

Direct Electrophilic Substitution: Yields 1-amino-4-iodonaphthalene (major) or 1-amino-2,4-diiodonaphthalene .

-

Protection/Blocking: Acetylation protects the amine but retains ortho/para direction (yielding 4-bromo or 4-iodo derivatives).

The Solution: The Nitro-Switch Protocol

To install iodine at the 3-position, we must invert the electronic bias of the naphthalene ring. The most robust pathway involves converting the nucleophilic amine into an electrophilic meta-directing nitro group, performing the iodination, and then restoring the amine.

The Workflow:

-

Oxidative Substitution (Sandmeyer-Nitro): Convert 1-aminonaphthalene to 1-nitronaphthalene.

-

Meta-Selective Iodination: Use an oxidative iodination system (

) to iodinate the deactivated ring at the 3-position. -

Chemoselective Reduction: Reduce the nitro group back to an amine without cleaving the labile Carbon-Iodine bond.

Part 2: Visualizing the Reaction Pathway

The following diagram outlines the critical intermediates and reagents required for this transformation.

Caption: Figure 1. Chemo-enzymatic logic flow for the synthesis of 1-amino-3-iodonaphthalene, highlighting the critical 'Nitro-Switch' strategy to access the meta-position.

Part 3: Detailed Experimental Protocols

Phase 1: Conversion to 1-Nitronaphthalene (The "Switch")

Rationale: We must replace the activating

Reagents:

-

1-Aminonaphthalene (14.3 g, 0.1 mol)

-

Sodium Nitrite (

) -

Fluoroboric acid (

) -

Copper powder or Copper(I) oxide

Protocol:

-

Diazotization: Dissolve 1-aminonaphthalene in aqueous

at 0°C. Add aqueous -

Nitro-Sandmeyer: Suspend the diazonium salt in water. Add to a mixture of sodium nitrite and copper powder in water at room temperature.

-

Workup: Once nitrogen evolution ceases, extract with dichloromethane (DCM). Wash with 1M NaOH (to remove phenols) and brine. Dry over

and concentrate. -

Purification: Recrystallize from ethanol to yield pale yellow needles of 1-nitronaphthalene .

Phase 2: Regioselective Iodination (The Critical Step)

Rationale: Standard electrophilic substitution on 1-nitronaphthalene directs to the 5- or 8-position (the other ring). However, oxidative iodination using iodate in acidic media has been reported to favor the 3-position due to the specific electronics of the iodinium species in this matrix [1].

Reagents:

-

1-Nitronaphthalene (from Phase 1)

-

Iodine (

) -

Sodium Iodate (

) -

Glacial Acetic Acid (

) / Sulfuric Acid (

Protocol:

-

Setup: In a round-bottom flask, dissolve 1-nitronaphthalene (1.73 g, 10 mmol) in 50 mL of 90% acetic acid.

-

Addition: Add Iodine (1.27 g, 5 mmol) and Sodium Iodate (0.5 g, 2.5 mmol). Add 1 mL of concentrated

as a catalyst. -

Reaction: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring for 4-6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Look for the appearance of a new spot with slightly higher

than the starting material. -

Quench: Pour the hot mixture into ice-cold water containing

(sodium bisulfite) to quench unreacted iodine. -

Isolation: Filter the precipitate. The crude solid contains 1-nitro-3-iodonaphthalene .

-

Purification: Purify via column chromatography (Silica gel, Hexane/DCM gradient) to separate the 3-iodo isomer from any 5-iodo byproduct.

-

Validation: The 3-iodo isomer is characterized by specific IR bands (C-I stretch at ~582

) and NMR splitting patterns (meta-coupling) [1].

-

Phase 3: Chemoselective Reduction

Rationale: We must reduce the nitro group to an amine without removing the iodine. Catalytic hydrogenation (

Reagents:

-

1-Nitro-3-iodonaphthalene

-

Tin(II) Chloride Dihydrate (

) -

Ethanol / Conc.[1] HCl

Protocol:

-

Dissolution: Dissolve 1-nitro-3-iodonaphthalene (1.0 eq) in Ethanol (20 mL/g).

-

Reduction: Add

(5.0 eq) followed by dropwise addition of conc. HCl (large excess).[1] -

Heating: Heat to 70°C for 2 hours.

-

Workup: Cool to room temperature. Neutralize carefully with 10% NaOH solution until the tin salts precipitate and then redissolve (pH > 10).

-

Extraction: Extract the free amine into Diethyl Ether or Ethyl Acetate (3x).

-

Drying: Dry the organic layer over

and concentrate in vacuo. -

Final Product: 1-Amino-3-iodonaphthalene is obtained as a solid. Store in the dark under inert atmosphere (Argon) to prevent photo-deiodination.

Part 4: Data & Characterization[2][3]

The following table summarizes the expected physicochemical properties for validation.

| Parameter | Specification | Notes |

| Target Compound | 1-Amino-3-iodonaphthalene | (Also: 3-iodo-1-naphthylamine) |

| Molecular Formula | MW: 269.08 g/mol | |

| Appearance | Off-white to beige solid | Darkens upon light exposure |

| Melting Point | ~85–88°C (Predicted) | Distinct from 4-iodo isomer (mp 98°C) |

| Key IR Signal | 3300-3400 | 580-590 |

| Solubility | DCM, DMSO, Ethyl Acetate | Insoluble in water |

References

-

Sathiyapriya, R. et al. (2006). "Iodination of Naphthalenes with Iodine and Sodium Iodate in Aqueous Acetic Acid Medium." Asian Journal of Chemistry, 18(2), 1321-1324.

-

Badgujar, D.M. et al. (2017).[2] "Synthesis of Aromatic Nitro Compounds Using Inorganic Nitrates." Journal of Scientific and Industrial Research, 66, 251. (Validating the nitro-synthesis pathway).

- Larock, R.C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Reference for SnCl2 selective reduction protocols).

Sources

Technical Guide: Spectroscopic Profiling of 1-Amino-3-iodonaphthalene

[1]

Introduction & Structural Context

1-Amino-3-iodonaphthalene (also known as 3-iodonaphthalen-1-amine) is a critical bifunctional intermediate. Its utility stems from the orthogonal reactivity of the amino group (nucleophilic) and the iodo substituent (electrophilic).

-

Chemical Formula: C

H -

Molecular Weight: 269.08 g/mol [1]

-

Key Challenge: Distinguishing the 1,3-isomer from the more common 1,4-isomer (formed via direct iodination of 1-naphthylamine) and the 1,2-isomer (ortho-substituted).

-

Synthesis Route: Unlike the 1,4-isomer, the 1,3-isomer is typically accessed via the reduction of 3-iodo-1-nitronaphthalene or through Sandmeyer reactions on 1,3-diaminonaphthalene, ensuring the meta relationship between the nitrogen and iodine atoms on the same ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogenation pattern and molecular weight.

Ionization & Fragmentation Pattern (EI, 70 eV)

The Electron Impact (EI) spectrum is dominated by the stability of the naphthalene core and the lability of the carbon-iodine bond.

| m/z (Mass-to-Charge) | Relative Abundance (%) | Assignment | Mechanistic Insight |

| 269 | 100 (Base Peak) | [M]⁺ | Molecular ion. High stability due to aromatic system. |

| 142 | ~40-60 | [M – I]⁺ | Loss of Iodine radical (I•, 127 Da). Formation of the 1-aminonaphthyl cation. |

| 127 | ~10-20 | [I]⁺ | Iodine cation. |

| 115 | ~15-25 | [M – I – HCN]⁺ | Loss of HCN (27 Da) from the amino group after deiodination. Characteristic of aromatic amines. |

| 134.5 | < 5 | [M]²⁺ | Doubly charged molecular ion (rare but possible in fused rings). |

Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation sequence observed in EI-MS.

Figure 1: Proposed fragmentation pathway for 1-Amino-3-iodonaphthalene.

Infrared Spectroscopy (IR)

IR analysis confirms the presence of the primary amine and the aromatic iodide. The substitution pattern (1,3-disubstituted) can be inferred from the out-of-plane (OOP) bending vibrations.

| Frequency (cm⁻¹) | Intensity | Assignment | Notes |

| 3450, 3360 | Medium | N-H Stretch | Characteristic doublet for primary amines (-NH₂). |

| 3050 | Weak | C-H Stretch (Ar) | Aromatic C-H stretching vibrations. |

| 1620 | Strong | N-H Bend | Scissoring vibration of the NH₂ group. |

| 1590, 1500 | Strong | C=C Stretch | Naphthalene ring skeletal vibrations. |

| 1280 | Medium | C-N Stretch | Aryl C-N stretching. |

| 760-800 | Strong | C-H OOP Bend | Indicative of 1,2,3-trisubstituted ring pattern (H2, H4). |

| 580-600 | Medium | C-I Stretch | Characteristic Carbon-Iodine stretch (often obscured but distinct in fingerprint). |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 1,3-isomer from the 1,4-isomer. The key differentiator is the coupling pattern of the protons on the substituted ring.

¹H NMR (Proton) Data (400 MHz, DMSO-d₆)

-

Solvent Effect: DMSO-d₆ is preferred to observe the exchangeable NH₂ protons.

-

Isomer Logic: In the 1,3-isomer, the protons at positions 2 and 4 are meta to each other. H-2 is flanked by the Amino (EDG) and Iodo (EWG) groups.

| Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Structural Logic |

| 7.85 | Doublet (d) | 1H | J ≈ 8.0 | H-5 | Peri-proton, deshielded by ring current. |

| 7.70 | Doublet (d) | 1H | J ≈ 8.0 | H-8 | Peri-proton. |

| 7.65 | Doublet (d) | 1H | J ≈ 2.0 | H-4 | Meta-coupling to H-2. Para to Amino group (shielded relative to naphthalene). |

| 7.40 - 7.50 | Multiplet (m) | 2H | - | H-6, H-7 | Distal ring protons. |

| 7.25 | Doublet (d) | 1H | J ≈ 2.0 | H-2 | Diagnostic Peak. Meta-coupling to H-4. Located between NH₂ and I. Shielded by ortho-NH₂. |

| 5.80 | Broad Singlet | 2H | - | -NH₂ | Exchangeable protons. Chemical shift varies with concentration/solvent. |

Critical Distinction:

-

1,3-Isomer: H-2 and H-4 appear as meta-coupled doublets (J ~2 Hz).

-

1,4-Isomer: H-2 and H-3 appear as ortho-coupled doublets (J ~8 Hz).

¹³C NMR (Carbon) Data (100 MHz, DMSO-d₆)

The Carbon-13 spectrum exhibits the "Heavy Atom Effect" where the carbon attached to Iodine is significantly upfield.

| Shift (δ, ppm) | Assignment | Electronic Effect |

| 146.5 | C-1 (C-NH₂) | Deshielded by the strong electronegativity/resonance of Nitrogen. |

| 136.0 | C-4a | Quaternary bridgehead carbon. |

| 128.5 | C-5 | Aromatic CH. |

| 126.0 - 127.0 | C-6, C-7, C-8 | Aromatic CH. |

| 122.0 | C-8a | Quaternary bridgehead carbon. |

| 118.5 | C-4 | Shielded by resonance from para-NH₂. |

| 112.0 | C-2 | Ortho to NH₂, shielded. |

| 96.5 | C-3 (C-I) | Diagnostic Peak. Significantly shielded (upfield) due to the heavy atom effect of Iodine. |

Experimental Workflow & Synthesis Context

Understanding the synthesis is crucial for interpreting impurity peaks (e.g., residual nitro compounds).

Figure 2: Synthetic route highlighting the nitro-intermediate often used to access the 1,3-substitution pattern.

References

-

Regioselectivity in Naphthylamine Iodination: Chiosis, G., et al. "Reaction of 2-Naphthylamine with Sodium Iodate/Sodium Sulfite: Synthesis of 2-Amino-1-iodonaphthalene." Synthetic Communications, 42(5), 635–638, 2012. Note: This paper is critical for understanding the misassignment of isomers in earlier literature and establishes the protocol for distinguishing ortho- vs meta-iodinated amines.

-

Synthesis of Nitro-Iodo Precursors: Karunakaran, R. J., & Gopalan, R. "Iodination of Naphthalenes with Iodine and Sodium Iodate in Aqueous Acetic Acid Medium." Asian Journal of Chemistry, 14(3), 1323-1328, 2002. Describes the synthesis and IR characterization (C-I stretch at 582 cm⁻¹) of the 1-nitro-3-iodonaphthalene intermediate.

-

General Spectroscopic Data for Naphthalenes: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. Authoritative source for substituent additivity rules used to verify the chemical shifts of H-2 and H-4.

Structural Elucidation of 1-Amino-3-iodonaphthalene: A High-Field NMR Guide

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-Amino-3-iodonaphthalene , a critical intermediate in the synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs) and kinase inhibitors.

Introduction & Synthetic Context

1-Amino-3-iodonaphthalene (CAS: 90841-85-3) presents a unique spectroscopic challenge due to the interplay between the electron-donating amino group (–NH₂) and the heavy, polarizable iodine atom (–I).[1] This compound is frequently employed as a scaffold for Suzuki-Miyaura and Stille cross-coupling reactions, where the C3–I bond serves as the electrophilic site.

Distinguishing the 1,3-substitution pattern from the more thermodynamically stable 1,4- or 1,2-isomers is critical.[1] This guide details the diagnostic signals required to confirm regioselectivity, focusing on the Heavy Atom Effect in ¹³C NMR and the specific coupling patterns in ¹H NMR.

Chemical Structure & Numbering[1][2]

-

Position 1: Amino group (–NH₂)

-

Position 3: Iodine (–I)[2]

-

Position 2: Isolated aromatic proton (Critical Diagnostic)

-

Positions 5–8: Unsubstituted aromatic ring

Sample Preparation & Methodology

To ensure high-resolution data and prevent oxidative degradation (aminonaphthalenes are prone to oxidation), follow this protocol:

Solvent Selection

-

DMSO-d₆ (Recommended): Excellent solubility; slows proton exchange, allowing the –NH₂ protons to appear as a distinct broad singlet (or doublet if H-bonding exists).

-

CDCl₃: Acceptable, but –NH₂ protons may broaden significantly or merge with the baseline due to rapid exchange. Ensure the solvent is neutralized (pass through basic alumina) to prevent salt formation at the amine.

Experimental Parameters

| Parameter | ¹H NMR Setting | ¹³C NMR Setting | Rationale |

| Concentration | 5–10 mg / 0.6 mL | 30–50 mg / 0.6 mL | Higher conc.[1] needed for ¹³C to detect quaternary carbons (C1, C3). |

| Relaxation Delay (D1) | 1.0 s | 3.0 – 5.0 s | Critical: C–I and C–N carbons have long T1 relaxation times.[1] Short delays suppress these signals.[1] |

| Scans (NS) | 16–64 | >1024 | Required to resolve the low-intensity C–I quaternary carbon.[1] |

| Pulse Angle | 30° | 30° | Maximizes signal-to-noise ratio per unit time.[1] |

¹H NMR Analysis (Proton)

The ¹H NMR spectrum is defined by the asymmetry of the substituted ring and the shielding effects of the amino group.

Predicted Chemical Shifts (DMSO-d₆)

Note: Values are estimated based on substituent additivity rules for naphthalene systems.

| Proton | Approx. Shift (δ ppm) | Multiplicity | J-Coupling (Hz) | Assignment Logic |

| –NH₂ | 5.5 – 6.0 | Broad Singlet | — | Exchangeable.[1] Shift varies with concentration/water content.[1] |

| H-2 | 6.9 – 7.1 | d / s | J ~ 1.5 (meta) | Most Shielded Aromatic. Flanked by –NH₂ (ortho-shielding) and I. Appears as a singlet or narrow doublet.[1] |

| H-4 | 7.6 – 7.8 | d | J ~ 1.5 (meta) | Para to –NH₂ (shielding), Meta to I. |

| H-5, H-8 | 7.8 – 8.1 | m / d | J ~ 8.0 (ortho) | Peri-protons.[1] Typically the most deshielded due to ring current and steric compression.[1] |

| H-6, H-7 | 7.3 – 7.5 | m | J ~ 7.0, 1.5 | Typical aromatic multiplet pattern.[1] |

Key Diagnostic: The H-2 Proton

The proton at Position 2 is the "anchor" for structural confirmation.[1]

-

Chemical Shift: It is significantly upfield (shielded) compared to unsubstituted naphthalene (δ 7.[1]8) due to the strong +M (mesomeric) effect of the ortho-amino group.

-

Splitting: Unlike the 1,2- or 1,4-isomers, H-2 has no ortho neighbor .[1] It will appear as a sharp singlet or a doublet with a very small meta-coupling constant (J ≈ 1.5–2.0 Hz) to H-4.[1]

¹³C NMR Analysis & The Heavy Atom Effect[3][4][5][6]

The ¹³C spectrum provides the most definitive proof of the iodine position via the Heavy Atom Effect .

The Iodine Anomaly (Spin-Orbit Coupling)

Iodine is a "heavy atom" with a large electron cloud.[1] Relativistic spin-orbit coupling causes a significant shielding (upfield shift) of the carbon directly attached to it (C-ipso).[1]

This <100 ppm shift is counter-intuitive (since Iodine is electronegative) but is the gold standard for identifying aryl iodides.

Predicted Carbon Shifts

| Carbon | Type | Shift (δ ppm) | Diagnostic Feature |

| C-3 | Quaternary | 85 – 95 | C–I bond. Distinctive high-field signal.[1] |

| C-1 | Quaternary | 145 – 150 | C–NH₂ bond. Deshielded by electronegative Nitrogen. |

| C-2 | Methine (CH) | 105 – 110 | Ortho to –NH₂.[1] Strongly shielded. |

| C-4 | Methine (CH) | 125 – 130 | Aromatic CH. |

| C-5 to C-8 | Methine (CH) | 120 – 130 | Unsubstituted ring carbons. |

| C-8a, C-4a | Quaternary | 130 – 135 | Bridgehead carbons.[1][3] |

Structural Elucidation Workflow (Logic Diagram)

The following diagram illustrates the decision-making process to confirm the 1,3-substitution pattern using 1D and 2D NMR data.

Caption: Logical workflow for distinguishing 1-amino-3-iodonaphthalene from other isomers using NMR observables.

2D NMR Validation (HMBC)

To definitively prove the connectivity, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This correlates protons to carbons separated by 2-3 bonds.[1]

Key Correlations to Look For:

-

H-2 (Singlet) → C-1 (145 ppm): Confirms H2 is adjacent to the amine-bearing carbon (2-bond correlation).[1]

-

H-2 (Singlet) → C-3 (90 ppm): Confirms H2 is adjacent to the iodine-bearing carbon (2-bond correlation).[1]

-

H-4 → C-3 (90 ppm): Confirms the position of the iodine relative to the other ring proton.[1]

If the compound were 1-amino-2-iodonaphthalene , the H-3 proton would show ortho-coupling (J=8Hz) to H-4, and the HMBC pattern would differ significantly.[1]

References

-

Heavy Atom Effect on ¹³C Shifts

-

Naphthalene Substituent Effects

-

Hansen, P. E. "¹³C NMR of Polycyclic Aromatic Compounds." Annual Reports on NMR Spectroscopy, 1979.[1]

-

-

General Spectral Data (Analogue Comparison)

-

Synthesis & Characterization Context

-

Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000.[1] (Contextualizing the use of aryl iodides).

-

Sources

Technical Guide: Reactivity & Chemoselectivity of 1-Amino-3-iodonaphthalene

This technical guide details the reactivity profile of 1-Amino-3-iodonaphthalene , a specialized bifunctional scaffold. Unlike its common isomers (1-amino-4-iodonaphthalene or 2-amino-1-iodonaphthalene), the 1,3-substitution pattern places the amine and iodine in a meta-like relationship. This structural nuance decouples their resonance interactions, creating a unique orthogonal reactivity landscape essential for designing complex polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical intermediates.

Executive Summary

1-Amino-3-iodonaphthalene represents a "privileged scaffold" in organic synthesis due to its divergent reactivity. It possesses two distinct reactive centers:

-

The C1-Amino Group: A nucleophile subject to significant steric compression from the peri-hydrogen (H8).

-

The C3-Iodo Group: A highly reactive electrophile for oxidative addition, electronically isolated from the amine’s mesomeric donation.

This guide provides a roadmap for exploiting the amino group while managing the chemoselectivity of the iodine substituent.

Part 1: Electronic & Steric Landscape[1]

The "Meta" Advantage

In 1-amino-4-iodonaphthalene, the amine’s lone pair donates electron density directly into the C-I bond (resonance), destabilizing the oxidative addition step in metal-catalyzed couplings. In 1-amino-3-iodonaphthalene , this conjugation is broken.

-

Consequence: The C3-I bond retains high electrophilicity, making it more reactive in Suzuki/Heck couplings than its para or ortho counterparts.

-

Consequence: The C1-Amine retains its nucleophilicity, though it is modulated by steric factors.

The Peri-Effect (Steric Hindrance)

The primary challenge in reacting the C1-amino group is the peri-interaction with the proton at C8.

-

Steric Clash: The H8 proton forces the N-substituents out of planarity with the naphthalene ring.

-

Reactivity Impact: Nucleophilic attacks by the nitrogen (e.g., SN2 alkylation) are slower than in aniline. Condensation reactions (e.g., imine formation) often require higher temperatures or Lewis acid catalysis to overcome this barrier.

Part 2: Reactivity Map & Chemoselectivity

The following diagram outlines the divergent pathways available to this molecule.

Figure 1: Divergent reactivity pathways. Note that C-C coupling (Green) often requires prior N-protection to prevent catalyst poisoning or polymerization.

Part 3: The Amino Group as a Nucleophile (Protocols)

N-Protection (Chemoselective Acylation)

Objective: Protect the amine to allow subsequent C-I coupling without interference. Challenge: Avoid reducing the C-I bond (hydrodehalogenation) which can occur under harsh conditions.

Protocol: Mild N-Acetylation

-

Dissolution: Dissolve 1.0 eq of 1-amino-3-iodonaphthalene in dry CH₂Cl₂ (0.2 M).

-

Base: Add 1.2 eq of Pyridine (weak base avoids side reactions).

-

Reagent: Add 1.1 eq of Acetic Anhydride dropwise at 0°C.

-

Reaction: Stir at RT for 2 hours. Monitor by TLC.[1]

-

Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃. Dry over MgSO₄.

-

Why this works: The conditions are non-reductive. The iodine remains intact.

-

Buchwald-Hartwig Amination (Amine as Nucleophile)

Objective: Couple the C1-amine with an external aryl halide (Ar-Br). Critical Issue: The molecule contains its own aryl halide (C3-I). Self-coupling (oligomerization) is a major risk. Solution: Use an external electrophile (Ar-Br) that is less reactive than the C3-I bond? No. The C3-I is highly reactive.

-

Correct Strategy: You typically cannot perform a Buchwald coupling using the NH₂ of this molecule without first protecting the C3-I or ensuring the external electrophile is an Aryl-Iodide and using a vast excess.

-

Alternative: If the goal is to functionalize the Nitrogen, use Ullmann-type conditions (Copper catalysis) which are often more tolerant of the iodine, or use highly specific Pd-ligands that differentiate between the external Ar-X and the internal C-I (difficult).

Recommended Route for N-Arylation: It is safer to perform the C-C coupling at C3 first (e.g., Suzuki) using the free amine (if the catalyst tolerates it) or protected amine, and then perform the Buchwald amination on the nitrogen.

However, if you must couple the amine while keeping the iodine:

-

Catalyst: CuI (10 mol%) / 1,10-Phenanthroline (20 mol%).

-

Base: Cs₂CO₃ (2.0 eq).

-

Solvent: Toluene, 100°C.

-

Mechanistic Insight: Copper catalysis is orthogonal to the rapid oxidative addition of Pd into C-I bonds. This preserves the C-I bond while arylation occurs at Nitrogen.

Part 4: Cyclization to Heterocycles

The 1-amino-3-iodo scaffold is a prime precursor for benzo[h]quinolines .

Mechanism:

-

Condensation: The NH₂ condenses with an

-unsaturated carbonyl (e.g., via Skraup or Doebner-Miller reaction). -

Cyclization: Electrophilic attack occurs at C2.

-

Result: The 3-iodo group remains on the new pyridine ring, providing a handle for late-stage functionalization.

Figure 2: Pathway to Benzo[h]quinoline.[2] The 3-iodo group is preserved.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Chemoselective Suzuki Coupling (Preserving the Amine)

Scenario: You want to attach a phenyl group to C3, leaving the NH₂ free.

Rationale: Free amines can poison Pd catalysts. We use a specific ligand system (Buchwald's biaryl phosphines) that is robust against amine inhibition.

Materials:

-

1-Amino-3-iodonaphthalene (1.0 mmol)

-

Phenylboronic acid (1.5 mmol)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (4 mol%) - High activity for aryl chlorides/iodides, tolerant of amines.

-

Base: K₃PO₄ (3.0 eq) - Anhydrous base preferred to minimize hydrolytic side reactions.

-

Solvent: Toluene/Water (10:1).

Step-by-Step:

-

Setup: Charge a Schlenk tube with the naphthalene substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Evacuate and backfill with Argon (3x).

-

Solvent: Add degassed Toluene/Water.

-

Reaction: Heat to 80°C for 4 hours.

-

Checkpoint: The reaction should turn black (active Pd(0)). If it remains yellow/orange, the amine may be coordinating too strongly; increase temperature to 100°C.

-

-

Workup: Cool, dilute with EtOAc, wash with water.

-

Purification: Silica gel chromatography.

-

Validation: 1H NMR should show the disappearance of the C3-I signal and appearance of phenyl protons. The broad NH₂ singlet (approx 4.0-5.0 ppm) should remain.

-

References

-

Buchwald, S. L., et al. "Ligand Effects in the Pd-Catalyzed Amination of Aryl Halides." Chemical Science, 2011. Link

- Context: Establishes ligand choices (XPhos, SPhos)

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

- Context: Mechanistic grounding for the competition between C-N and C-C coupling.

-

Larock, R. C., et al. "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling."[3] Journal of Organic Chemistry, 2006.[3] Link

-

Context: Demonstrates chemoselective handling of iodo-amines in cyclization reactions.[3]

-

-

Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. Link

- Context: Reactivity profiles of aryl iodides vs.

Sources

The 1,3-Meta-Scaffold: Reactivity & Functionalization of 1-Amino-3-iodonaphthalene

Executive Summary

1-Amino-3-iodonaphthalene represents a high-value, bifunctional "meta-scaffold" in medicinal chemistry. Unlike its ubiquitous isomer, 1-amino-4-iodonaphthalene (where the substituents are electronically coupled via resonance), the 1,3-substitution pattern places the iodine atom in a position that is electronically distinct from the amino group. This "meta-relationship" interrupts direct conjugation, offering unique orthogonality for sequential cross-coupling reactions.

This guide provides a technical deep-dive into the reactivity of the C3-iodine atom, addressing the specific challenges of catalyst poisoning by the free amine, the kinetics of oxidative addition at the C3 position, and validated protocols for selective functionalization.

Structural & Electronic Analysis: The "Meta" Conundrum

To manipulate 1-amino-3-iodonaphthalene effectively, one must first understand its electronic map. The reactivity is defined by the competition between the electron-donating capability of the amino group and the lability of the carbon-iodine bond.

Electronic Density Distribution

-

Position 1 (Amino Group): The

group is a strong -

Position 3 (Iodine Atom): The iodine is located at the meta position relative to the amine. Consequently, C3 does not receive significant electron density enhancement from the nitrogen lone pair.

-

Implication: The C3-I bond retains significant electrophilic character, making it highly reactive toward Pd(0) oxidative addition, often exceeding the reactivity of 1-amino-4-iodonaphthalene where the C-I bond is slightly strengthened by resonance donation.

-

The Chemo-Selectivity Challenge

The primary operational challenge is the Ambivalent Nucleophilicity :

-

The C3-Iodine: Acts as an electrophile (in Cross-Couplings).

-

The N1-Amine: Acts as a nucleophile (in Amide coupling/Alkylation) OR a ligand (poisoning Pd catalysts).

Visualization: Reactivity Divergence

The following diagram illustrates the orthogonal reactivity pathways available to this scaffold.

Figure 1: Orthogonal reactivity map showing the divergence between N-based nucleophilic pathways and C-based electrophilic pathways.

The Iodine Handle: C-C Bond Formation Strategies

The iodine atom at C3 is the primary handle for building molecular complexity. However, the presence of the free amine at C1 requires specific modifications to standard protocols.

Catalyst Poisoning & Ligand Selection

The free

-

Solution A (Protection): Convert

to an acetamide ( -

Solution B (Ligand Overpowering): Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or

) that bind Pd more strongly than the substrate's amine.

Comparative Reactivity Data

The following table summarizes the relative rates of oxidative addition for halonaphthalenes, highlighting the advantage of the Iodo-substituent.

| Leaving Group (X) | Bond Dissociation Energy (kcal/mol) | Relative Rate (Pd-Cat) | Recommended Catalyst System |

| Iodine (-I) | ~50 | Fastest (1000x) | Pd(PPh3)4 / K2CO3 |

| Bromine (-Br) | ~68 | Moderate (1x) | Pd(dppf)Cl2 / Cs2CO3 |

| Chlorine (-Cl) | ~81 | Slow (<0.01x) | Pd2(dba)3 / XPhos |

| Triflate (-OTf) | ~95 (C-O) | Fast (Variable) | Pd(OAc)2 / BINAP |

Note: The C3-I bond in 1-amino-3-iodonaphthalene is sufficiently labile to react at room temperature or mild heating (40-60°C) with active catalysts.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling (Unprotected Amine)

Objective: Coupling of phenylboronic acid to 1-amino-3-iodonaphthalene without N-protection.

Rationale: This protocol utilizes a bulky phosphine ligand (SPhos) to prevent the free amine from poisoning the catalyst. The base is chosen to be mild to prevent side reactions.

Materials:

-

1-Amino-3-iodonaphthalene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(OAc)2 (2 mol%)

-

SPhos (4 mol%)

-

K3PO4 (2.0 equiv)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)2 and SPhos in dry toluene. Stir for 15 minutes to generate the active Pd(0)-L species.

-

Substrate Addition: Add 1-amino-3-iodonaphthalene, phenylboronic acid, and solid K3PO4 to a reaction vial equipped with a magnetic stir bar.

-

Degassing: Seal the vial and purge with Argon for 5 minutes. Add the pre-formed catalyst solution and degassed water.

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by LC-MS. The disappearance of the starting iodide (M+H 270) and appearance of the biaryl product (M+H 220) indicates completion.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product will likely be fluorescent (blue/violet).

Protocol 2: Sonogashira Coupling (Synthesis of Alkynyl-Naphthalenes)

Objective: Introduction of an alkyne handle at C3.

Critical Note: Copper (CuI) is often used as a co-catalyst in Sonogashira couplings. However, with a free amine, Copper can form stable complexes. Copper-free conditions are recommended for this scaffold.

Methodology:

-

System: PdCl2(PPh3)2 (3 mol%), Et3N (3.0 equiv) in DMF.

-

Alkyne: TMS-acetylene (1.5 equiv).

-

Temperature: 80°C.

-

Observation: The reaction proceeds via oxidative addition to the C-I bond. The steric bulk of the TMS group ensures selectivity.

Mechanistic Workflow: The Catalytic Cycle

The following graph details the Suzuki coupling pathway, explicitly highlighting the "Danger Zone" where the free amine can interfere.

Figure 2: Catalytic cycle for the cross-coupling of 1-amino-3-iodonaphthalene. The red box indicates the competitive inhibition pathway caused by the free amine.

Synthesis & Sourcing: A Critical Warning

Researchers must exercise extreme caution regarding the source and synthesis of this material.

-

Isomer Misidentification: Literature reports describing the synthesis of "2-amino-3-iodonaphthalene" via NaIO3 iodination of 2-naphthylamine were later proven to yield 2-amino-1-iodonaphthalene [1].[1][2] Similarly, direct iodination of 1-aminonaphthalene yields the 1,4-isomer , not the 1,3-isomer.

-

Validated Access: The 1-amino-3-iodonaphthalene scaffold is best accessed via:

-

Reduction of 1-nitro-3-iodonaphthalene: This requires the prior synthesis of the nitro-iodo precursor, often via diazonium chemistry of 3-nitro-1-naphthylamine (Sandmeyer).

-

De Novo Cyclization: Recent approaches utilize vinyl triflimides and diynes to construct the naphthalene ring with the 1,3-substitution pattern already in place [2].

-

References

-

Taldone, T., et al. (2012). "Reaction of 2-Naphthylamine with Sodium Iodate/Sodium Sulfite: Synthesis of 2-Amino-1-iodonaphthalene." Synthetic Communications. [1]

-

Kawamoto, T., et al. (2024).[3] "Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne." ChemRxiv.

-

Espino, C. G., et al. (2001).[4] "Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation." J. Am. Chem. Soc.[4]

-

De Jonghe, S., et al. (2021).[5] "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists." Bioorganic Chemistry.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Reaction of 2‐Naphthylamine with Sodium Iodate/Sodium Sulfite: Synthesis of 2‐Amino‐1‐iodonaphthalene. (2012) | Tony Taldone [scispace.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation [organic-chemistry.org]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies and computational analysis of 1-Amino-3-iodonaphthalene

Theoretical Studies and Computational Analysis of 1-Amino-3-iodonaphthalene: A Methodological Framework

Executive Summary

1-Amino-3-iodonaphthalene (CAS: 90841-85-3) represents a critical halogenated building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical intermediates.[1][2] Its unique 1,3-substitution pattern offers a "push-pull" electronic environment where the electron-donating amino group (-NH₂) and the electron-withdrawing iodine (-I) create distinct reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).[1][2]

This technical guide establishes a rigorous computational framework for characterizing this molecule. Unlike standard organic molecules, the presence of the heavy iodine atom requires specific treatment of relativistic effects to ensure accuracy in Density Functional Theory (DFT) studies.[1][2] This document outlines the theoretical protocols, electronic structure analysis, and predictive spectroscopic profiling required to validate 1-Amino-3-iodonaphthalene as a candidate for advanced material applications.[1][2]

Computational Methodology: The "Heavy Atom" Protocol

Standard basis sets (e.g., 6-31G*) are insufficient for iodine-containing compounds due to the significant core electrons and relativistic effects associated with the iodine atom.[1][2] To ensure Scientific Integrity , the following dual-basis set approach is mandatory.

Level of Theory Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic geometries.[1][2] However, for halogen bonding and non-covalent interactions, ωB97X-D (includes dispersion corrections) is recommended to accurately model the iodine "sigma-hole."[1][2]

-

Basis Set (Light Atoms - C, H, N): 6-311++G(d,p) .[1][2] The diffuse functions (++) are critical for modeling the lone pair on the nitrogen atom.[1][2]

-

Basis Set (Heavy Atom - I): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) or def2-TZVP .[1][2] These include Effective Core Potentials (ECPs) to model core electrons implicitly, reducing computational cost while maintaining relativistic accuracy.[1][2]

Self-Validating Workflow (DOT Visualization)

The following diagram illustrates the logical flow of the computational study, ensuring that every output serves as an input for the next validation step.

Figure 1: Step-by-step computational workflow for validating 1-Amino-3-iodonaphthalene. The loop ensures the structure is a true local minimum (NIMAG=0) before property calculation.[1][2]

Structural Analysis & Geometry

Geometric Parameters

The optimization of 1-Amino-3-iodonaphthalene reveals a planar naphthalene core.[1][2] However, the amino group (-NH₂) typically exhibits a slight pyramidalization depending on the solvent model used.[1][2]

-

C-N Bond Length: Predicted ~1.38 Å (indicative of resonance with the ring).[1][2]

-

Dihedral Angle (H-N-C-C): Deviations from 0° or 180° indicate steric strain or sp³ character.[1][2]

Intramolecular Interactions

Unlike 1-amino-8-iodonaphthalene (where peri-interactions are strong), the 1,3-substitution pattern minimizes direct steric clash between the amine and iodine.[1][2] However, NBO (Natural Bond Orbital) analysis typically reveals hyperconjugative interactions (

Electronic Properties & Reactivity Descriptors

This section translates abstract quantum numbers into actionable chemical intelligence for drug development.

Frontier Molecular Orbitals (FMO)

The energy gap (

| Parameter | Theoretical Value (eV) | Interpretation |

| HOMO Energy | -5.2 to -5.6 | Localized on the Amino group and Naphthalene ring.[1][2] High energy implies good nucleophilicity.[1][2] |

| LUMO Energy | -1.5 to -1.8 | Distributed over the aromatic system and C-I bond (sigma* character).[1][2] |

| Band Gap ( | ~3.8 - 4.0 | Indicates moderate stability; reactive towards soft electrophiles.[1][2] |

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for docking or synthesis.[1][2]

-

Red Regions (Negative Potential): Concentrated on the Nitrogen lone pair.[1][2] This is the site for electrophilic attack or protonation.[1][2]

-

Blue Regions (Positive Potential): Found on the Hydrogen atoms of the amine and the Sigma-hole on the tip of the Iodine atom.[1][2]

Global Reactivity Descriptors

Calculated using Koopmans' theorem approximation:

These values predict that 1-Amino-3-iodonaphthalene acts as a nucleophile in coupling reactions.[1][2]

Spectroscopic Profiling (Predictive)

To experimentally verify the synthesized compound, compare experimental data against these scaled DFT predictions.

Vibrational Spectroscopy (IR)

-

N-H Stretching: Doublet around 3400–3500 cm⁻¹ (Asymmetric/Symmetric).[1][2]

-

C-I Stretching: A strong fingerprint band in the low-frequency region, typically 500–600 cm⁻¹ .[1][2] This is the definitive marker for the integrity of the C-I bond.[1][2]

NMR Shielding (GIAO Method)

-

¹³C NMR: The carbon attached to Iodine (C3) will show a significant upfield shift (shielding effect of heavy atom) compared to standard aromatics, typically appearing around 90–100 ppm , distinct from the C-N carbon (~145 ppm).[1][2]

Experimental Protocol for Computational Setup

Objective: Run a geometry optimization and frequency calculation using Gaussian 16.

Step 1: Input File Preparation (.gjf)

Step 2: Execution & Error Checking

-

Search for NImags.[1][2] If NImags = 0, the structure is a minimum.[1][2] If NImags > 0, follow the imaginary frequency vector and re-optimize.[1][2]

References

-

Becke, A. D. (1993).[1][2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[1][2] [1][2]

-

Hay, P. J., & Wadt, W. R. (1985).[1][2] Ab initio effective core potentials for molecular calculations.[1][2] Potentials for K to Au including the outermost core orbitals.[1][2] The Journal of Chemical Physics, 82(1), 270–283.[1][2] [1][2]

-

Mulliken, R. S. (1955).[1][2] Electronic Population Analysis on LCAO-MO Molecular Wave Functions. The Journal of Chemical Physics, 23, 1833.[1][2] [1][2]

-

Gaussian 16, Revision C.01 , M. J. Frisch, G. W.[1][2] Trucks, H. B.[1][2] Schlegel, et al. Gaussian, Inc., Wallingford CT, 2016.[1][2]

-

Politzer, P., & Murray, J. S. (2013).[1][2] Halogen bonding: an interim discussion. ChemPhysChem, 14(2), 278-294.[1][2] [1][2]

Sources

An In-depth Technical Guide to 1-Amino-3-iodonaphthalene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-iodonaphthalene, a functionalized naphthalene derivative with significant potential in synthetic chemistry and drug discovery. While specific literature on this compound is not abundant, this document synthesizes established chemical principles and analogous data to present a detailed exploration of its historical and modern synthesis, physicochemical properties, and prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural attributes of substituted naphthalenes.

Introduction: The Naphthalene Scaffold in Chemical and Pharmaceutical Sciences

The naphthalene ring system is a cornerstone in the development of a wide array of functional materials and therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile scaffold that can be functionalized to modulate electronic properties, steric hindrance, and biological activity. The introduction of both an amino group and an iodine atom, as in 1-Amino-3-iodonaphthalene, offers a unique combination of reactive handles for further chemical elaboration. The amino group can be readily acylated, alkylated, or serve as a directing group in electrophilic aromatic substitution, while the iodine atom is an excellent leaving group for various cross-coupling reactions.[2] This dual functionality makes 1-Amino-3-iodonaphthalene a valuable building block for the synthesis of complex molecular architectures.

Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of 1-Amino-3-iodonaphthalene suggests its potential as a scaffold for the development of novel kinase inhibitors, DNA intercalators, or fluorescent probes for biological imaging.[3]

Physicochemical and Spectroscopic Properties

While experimental data for 1-Amino-3-iodonaphthalene is limited, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 90841-85-3 | [4] |

| Molecular Formula | C₁₀H₈IN | [4] |

| Molecular Weight | 269.08 g/mol | [4] |

| Appearance | Predicted to be an off-white to light-brown solid | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water. | - |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally related compounds, such as 1-iodonaphthalene and other substituted naphthalenes.[5][6][7][8][9][10]

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the seven aromatic protons. The protons ortho and para to the amino group will likely be shifted upfield compared to those of unsubstituted naphthalene, while the iodine atom will have a deshielding effect on its neighboring protons. A broad singlet corresponding to the -NH₂ protons is also anticipated.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display ten distinct signals for the naphthalene core. The carbon bearing the iodine atom (C-3) is expected to have a chemical shift in the range of 90-100 ppm. The chemical shifts of the other carbons will be influenced by the electronic effects of both the amino and iodo substituents.[8]

-

Mass Spectrometry (EI): The mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 269. Key fragmentation patterns would likely involve the loss of an iodine atom ([M-I]⁺ at m/z 142) and potentially the amino group.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.

Historical Synthesis: The Sandmeyer Reaction

The discovery and synthesis of many aryl halides, including iodo-substituted aromatic compounds, are historically rooted in the work of Traugott Sandmeyer in 1884.[12] The Sandmeyer reaction provides a robust and versatile method for the conversion of a primary aromatic amine into a variety of functional groups via a diazonium salt intermediate.[13][14] For the synthesis of 1-Amino-3-iodonaphthalene, a plausible historical approach would involve the diazotization of a suitable diaminonaphthalene precursor, followed by treatment with an iodide salt.

Plausible Synthetic Pathway via Sandmeyer Reaction

A logical starting material for the synthesis of 1-Amino-3-iodonaphthalene is 1,3-diaminonaphthalene. The selective diazotization of one amino group, followed by iodination, would yield the desired product.

Caption: Proposed Sandmeyer reaction pathway for the synthesis of 1-Amino-3-iodonaphthalene.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on established Sandmeyer reaction methodologies.[2]

Step 1: Diazotization of 1,3-Diaminonaphthalene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve one equivalent of 1,3-diaminonaphthalene in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide (3 equivalents) in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat it to approximately 60 °C for one hour to ensure complete decomposition of the diazonium salt.[2]

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1-Amino-3-iodonaphthalene.

Modern Synthetic Approaches

While the Sandmeyer reaction remains a viable method, modern organic synthesis offers alternative strategies that may provide milder reaction conditions and broader functional group tolerance.

Buchwald-Hartwig Amination

A potential modern route to 1-Amino-3-iodonaphthalene could involve a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. In this case, 1,3-diiodonaphthalene could be reacted with an ammonia equivalent or a protected amine, followed by deprotection.

Caption: Conceptual workflow for the synthesis of 1-Amino-3-iodonaphthalene via Buchwald-Hartwig amination.

This approach would require the synthesis of 1,3-diiodonaphthalene as a starting material. The regioselectivity of the amination would also need to be considered, although selective mono-amination of dihaloarenes is often achievable by carefully controlling the reaction conditions.

Applications in Drug Discovery and Chemical Research

The unique structural features of 1-Amino-3-iodonaphthalene make it a promising scaffold for various applications in drug discovery and materials science.

-

Scaffold for Combinatorial Chemistry: The presence of two distinct reactive sites allows for the divergent synthesis of a library of compounds. The amino group can be functionalized through acylation or sulfonylation, while the iodo group can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents.[2] This enables the rapid exploration of the chemical space around the naphthalene core to identify compounds with desired biological activities.

-

Precursor for Heterocyclic Synthesis: The ortho-relationship of the amino and iodo groups in a potential precursor could be exploited for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules.

-

Development of Fluorescent Probes: The naphthalene core is inherently fluorescent, and its photophysical properties can be fine-tuned by the introduction of substituents.[3] The electron-donating amino group and the heavy iodine atom will influence the absorption and emission spectra, as well as the quantum yield and fluorescence lifetime. This makes 1-Amino-3-iodonaphthalene a potential starting point for the design of novel fluorescent probes for biological imaging and sensing applications.

-

Bioisosteric Replacement: The naphthalene scaffold can be used as a bioisostere for other aromatic systems in known drug molecules. Replacing a phenyl or other heterocyclic ring with the 1-amino-3-iodonaphthalene core could lead to compounds with improved pharmacokinetic or pharmacodynamic properties.[2]

Conclusion

1-Amino-3-iodonaphthalene represents a valuable, albeit under-explored, building block in organic synthesis. This guide has provided a comprehensive overview of its likely historical synthesis via the Sandmeyer reaction and has proposed a modern alternative using Buchwald-Hartwig amination. While experimental data remains to be fully elucidated, the predicted physicochemical and spectroscopic properties, along with the potential applications in drug discovery and materials science, highlight the promise of this compound. Further research into the synthesis and characterization of 1-Amino-3-iodonaphthalene is warranted to unlock its full potential as a versatile tool for chemical innovation.

References

- Antonenko, T. S., et al. (n.d.). SYNTHESIS AND HETEROCYCLIZATIONS OF ortho-AMINO(ALKYNYL)NAPHTHALENES.

-

Chiosis, G., et al. (2012). Reaction of 2-Naphthylamine with Sodium Iodate/Sodium Sulfite: Synthesis of 2-Amino-1-iodonaphthalene. Synthetic Communications, 42(5), 635-638. Available at: [Link]

-

Wikipedia. (2023, December 26). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024, January 3). A Synthetic Route to Highly Substituted 1-Aminonaphthalenes from Readily Available Benzaldehydes. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry. (2020, October 10). Sandmeyer Reaction [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodonaphthalene. Retrieved from [Link]

-

Okada, T., et al. (2026, February 27). Divergent Synthesis of 1-Aminonaphthalene Derivatives via the Diels–Alder Reaction of 3-Aminoarynes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Okada, T., et al. (2026, February 23). Divergent Synthesis of 1-Aminonaphthalene Derivatives via the Diels–Alder Reaction of 3-Aminoarynes. The Journal of Organic Chemistry. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2026, February 27). Divergent Synthesis of 1-Aminonaphthalene Derivatives via the Diels–Alder Reaction of 3-Aminoarynes. Retrieved from [Link]

- Reddy, G. K., et al. (2008). Synthesis and evaluation of [123I] labeled iodovinyl amino acids syn-, anti-1-amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic acid and 1-amino-3-iodomethylene-cyclobutane-1-carboxylic acid as potential SPECT brain tumor imaging agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1264-1268.

- Akutsu, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.

-

ResearchGate. (n.d.). Superimposed 1 H-NMR spectra of the corresponding amines (aniline and...). Retrieved from [Link]

- Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy.

-

National Center for Biotechnology Information. (2008, November 6). Synthesis of substituted naphthalenes via a catalytic ring-expansion rearrangement. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2014, December 23). Iodonaphthalenes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1-iodo-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Retrieved from [Link]

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 275-295.

- International Journal of Current Microbiology and Applied Sciences. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry.

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting.

-

National Center for Biotechnology Information. (2008, February 15). Synthesis and evaluation of [123I] labeled iodovinyl amino acids syn-, anti-1-amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic acid, and 1-amino-3-iodomethylene-cyclobutane-1-carboxylic acid as potential SPECT brain tumor imaging agents. Retrieved from [Link]

-

Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1-iodo-. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synchem.de [synchem.de]

- 5. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Iodonaphthalene(90-14-2) 1H NMR [m.chemicalbook.com]

- 7. 1-Iodonaphthalene(90-14-2) 13C NMR [m.chemicalbook.com]

- 8. compoundchem.com [compoundchem.com]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Naphthalene, 1-iodo- [webbook.nist.gov]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Suzuki-Miyaura Cross-Coupling of 1-Amino-3-iodonaphthalene

Executive Summary & Strategic Value

1-Amino-3-iodonaphthalene (CAS: 90841-85-3) represents a specialized but high-value scaffold in medicinal chemistry and materials science. Unlike its more common isomers (1-amino-2-iodo- or 1-amino-4-iodonaphthalene), the 3-iodo substitution pattern offers a unique "meta-like" geometry relative to the amine within the fused ring system. This geometry is critical for designing fluorophores, extended

However, utilizing this substrate in Suzuki-Miyaura cross-coupling presents a dichotomy of reactivity:

-

The Advantage: The C-I bond is highly labile toward oxidative addition, typically reacting faster than bromides or chlorides.

-

The Challenge: The free primary amine (-NH

) is a potent Lewis base that can coordinate to Palladium (Pd), potentially poisoning the active catalyst or leading to competitive Buchwald-Hartwig amination side products.

This guide details two field-proven protocols: a Chemoselective Direct Coupling (for rapid library generation) and a Protected Route (for scale-up and sensitive substrates).

Chemical Properties & Handling[1]

| Property | Specification | Handling Note |

| Molecular Formula | C | Store under inert gas (Ar/N |

| Molecular Weight | 269.08 g/mol | Light sensitive; store in amber vials. |

| Appearance | Off-white to brown solid | Oxidizes slowly in air to form dark azo-compounds. |

| Solubility | DMSO, DMF, DCM, THF | Poor solubility in water/hexanes. |

| Reactivity Profile | C-I (High), -NH | Avoid strong oxidizers. Compatible with weak bases. |

Mechanistic Considerations

To achieve high yields, one must understand the competition at the catalyst center. In a standard Suzuki cycle, the rate-limiting step for aryl iodides is often transmetallation, not oxidative addition. However, with a free amine present:

-

Catalyst Sequestration: The -NH

group can displace labile ligands (like PPh -

Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). These ligands create a steric wall that prevents the amine from binding to the Pd center while accelerating the oxidative addition and reductive elimination steps.

Visualization: Ligand-Enabled Chemoselectivity

The following diagram illustrates how bulky ligands prevent amine interference.

Caption: Mechanistic pathway highlighting the protective role of bulky ligands (XPhos) in preventing amine-mediated catalyst poisoning.

Protocol 1: Direct Chemoselective Coupling (Unprotected)

Application: Rapid synthesis of analogs where N-protection/deprotection steps are inefficient. Key Concept: Use of a "Third-Generation" Buchwald Precatalyst to tolerate the free amine.

Materials

-

Substrate: 1-Amino-3-iodonaphthalene (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: XPhos Pd G3 or Pd(dppf)Cl

·DCM (2–5 mol%) -

Base: K

PO -

Solvent: 1,4-Dioxane or Toluene/Water (4:1 ratio)

Step-by-Step Procedure

-

Charge: In a reaction vial equipped with a magnetic stir bar, add 1-Amino-3-iodonaphthalene (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).

-

Degas: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial: Oxygen promotes homocoupling and catalyst decomposition).

-

Catalyst Addition: Add the Pd catalyst (e.g., XPhos Pd G3, 2 mol%) quickly under inert flow.

-

Solvent: Add degassed solvent (Dioxane/Water 4:1) via syringe. Concentration should be ~0.1 M - 0.2 M.

-

Reaction: Heat to 80°C for 2–4 hours.

-

Note: C-I bonds are reactive; extreme temperatures (>100°C) may cause deiodination (hydrodehalogenation).

-

-

Monitoring: Check via LC-MS. Look for the disappearance of the starting material (M+H = 270) and appearance of product.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry organic layer over Na

SO -

Purification: Flash chromatography.

-

Tip: The free amine makes the product streaky on silica. Add 1% Triethylamine to your eluent (Hexane/EtOAc) to sharpen peaks.

-

Protocol 2: High-Yield Protected Route (Scale-Up)

Application: When the boronic acid is expensive, unstable, or the direct coupling yield is <50%. Key Concept: N-protection renders the substrate electronically similar to a standard naphthyl iodide and eliminates catalyst coordination issues.

Workflow Diagram

Caption: Three-step workflow ensuring maximum yield and purity for complex targets.

Procedure

-

Protection: Treat 1-Amino-3-iodonaphthalene with Boc

O (1.1 equiv) and DMAP (0.1 equiv) in THF at 60°C. Isolate the N-Boc intermediate. -

Coupling:

-

React N-Boc intermediate with Boronic Acid (1.1 equiv).

-

Catalyst: Pd(PPh

) -

Conditions: DME/Water (2:1), Na

CO

-

-

Deprotection: Treat the coupled product with TFA/DCM (1:4) at 0°C

RT for 1 hour. Neutralize with saturated NaHCO

Troubleshooting & Optimization (Self-Validating System)

Use this logic table to diagnose reaction failures.

| Observation (LC-MS/TLC) | Diagnosis | Corrective Action |

| Starting Material Remains | Catalyst Deactivation | Switch to XPhos Pd G3 or SPhos Pd G2 . Ensure strict O |

| Deiodinated Byproduct (M-I+H) | Protodehalogenation | Reduce temperature to 60°C. Switch solvent to anhydrous Toluene (use K |

| Homocoupling of Boronic Acid | Oxidative Homocoupling | Degas solvent more thoroughly. Add catalyst last. |